molecular formula C11H9BrN2O B1489728 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol CAS No. 1368619-96-8

6-(2-Bromophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1489728
CAS No.: 1368619-96-8
M. Wt: 265.11 g/mol
InChI Key: QWJCPBHHYLFUQA-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)-2-methylpyrimidin-4-ol (CAS 1368619-96-8) is a bromine-functionalized pyrimidine derivative of high interest in chemical research and development. With a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol, this compound serves as a versatile chemical building block . Pyrimidine-based structures are particularly valuable in materials science; for instance, related pyrimidine Schiff base ligands are investigated for constructing metal-organic frameworks (MOFs) and coordination complexes with cobalt and manganese, which exhibit intriguing photophysical and luminescent properties . The presence of the bromine atom on the phenyl ring makes it a potential site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create more complex molecular architectures. The compound is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(2-bromophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCPBHHYLFUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Conditions and Outcomes

Parameter Description
Substrate 2-methyl-2-phenylpropanoic acid or related phenyl derivatives
Brominating agent Bromine (Br2), 1-2 equivalents
Solvent Water (aqueous medium), possibly with acidic, neutral, or alkaline pH
Temperature Ambient (25-30 °C)
Reaction medium Heterogeneous (acidic) or homogeneous (neutral/alkaline)
Selectivity achieved Up to 99% of desired bromophenyl isomer depending on pH and conditions
Product isolation Acidification followed by extraction with organic solvents (e.g., dichloromethane), esterification for purification if needed

The bromination reaction mechanism is influenced by the electronic and steric environment of the phenyl ring, with aqueous conditions favoring selective substitution. The product mixture may contain minor isomeric impurities (e.g., 2-(3-bromophenyl) isomer), which require purification steps.

Construction of the Pyrimidin-4-ol Core

The pyrimidin-4-ol ring system with substitution at the 2- and 6-positions is typically synthesized through multi-step organic synthesis involving:

  • Condensation of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds or equivalents.
  • Introduction of the 2-methyl group via methylation or by using methyl-substituted starting materials.
  • Attachment of the 6-(2-bromophenyl) substituent through cross-coupling reactions or by using pre-brominated phenyl precursors.

Although specific protocols for 6-(2-bromophenyl)-2-methylpyrimidin-4-ol are limited in publicly available literature, analogous syntheses of related pyrimidin-4-ol compounds involve:

Step No. Reaction Type Typical Reagents/Conditions Notes
1 Formation of pyrimidine ring Condensation of amidine with β-dicarbonyl compound Forms 4-hydroxypyrimidine core
2 Introduction of methyl group Use of methyl-substituted precursors or methylation reactions Controls substitution at 2-position
3 Attachment of bromophenyl group Cross-coupling (e.g., Suzuki, Stille) or use of brominated precursors Ensures position-specific substitution at 6-position

Purification and Characterization

Purification of this compound typically involves recrystallization or chromatographic techniques to remove isomeric and other impurities. Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.

Summary Table of Preparation Parameters

Aspect Details
Starting materials 2-methyl-2-phenylpropanoic acid derivatives, amidines, β-dicarbonyl compounds
Bromination agent Bromine (Br2)
Solvent Water (aqueous medium) for bromination; organic solvents (e.g., dichloromethane) for extraction
Reaction conditions Ambient temperature, controlled pH (acidic, neutral, or alkaline)
Selectivity Up to 99% desired bromophenyl isomer achievable
Pyrimidine ring formation Condensation reactions, methylation, cross-coupling
Purification methods Recrystallization, chromatography, esterification/distillation for intermediates
Analytical techniques GC, HPLC, NMR, mass spectrometry

Research Findings and Considerations

  • Selective bromination in aqueous media is efficient and environmentally favorable, allowing for high regioselectivity with minimal use of excess bromine.
  • The presence of isomeric impurities is a critical factor; process optimization focuses on minimizing these to reduce downstream purification complexity and cost.
  • The synthesis of the pyrimidin-4-ol core with the 2-methyl and 6-(2-bromophenyl) substitutions requires precise control of reaction conditions and choice of reagents to ensure the correct substitution pattern.
  • Literature on closely related compounds (e.g., 6-(4-bromobenzyl)-2-methylpyrimidin-4-ol) provides insight into synthetic routes and potential biological applications, though the exact preparation of the 2-bromo isomer is less documented.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemical Properties and Structure

6-(2-Bromophenyl)-2-methylpyrimidin-4-ol possesses a pyrimidine ring substituted with a bromophenyl group and a hydroxyl group. This configuration contributes to its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Antiviral Activity : Preliminary studies indicate that this compound may induce high levels of serum interferon, suggesting potential antiviral properties. Such activity could help protect cells from viral infections.
  • Drug Development : It serves as a building block in the synthesis of new pharmaceutical agents, particularly those targeting viral infections or exhibiting antimicrobial properties.

Organic Synthesis

  • Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. This includes its role in developing pharmaceuticals and agrochemicals.
  • Reactivity : The bromine atom in its structure enhances electrophilic properties, allowing for various substitution reactions that are crucial for synthesizing other compounds.

Biological Research

  • Biological Activity Exploration : Research has been conducted to investigate its potential biological activities, including antimicrobial and anti-inflammatory effects. The compound's interaction with specific biological targets can lead to insights into its therapeutic potential.

Case Study 1: Antiviral Properties

A study demonstrated that this compound could enhance interferon production in murine models, indicating its potential as an antiviral agent. This finding opens avenues for further exploration into its mechanisms of action and efficacy against specific viral pathogens.

Case Study 2: Synthesis of Advanced Pharmaceuticals

Research involving the synthesis of derivatives based on this compound has shown promise in creating compounds with enhanced therapeutic profiles. For instance, modifications to the pyrimidine ring have yielded derivatives with improved binding affinities to biological targets involved in disease pathways.

Data Tables

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntiviral agentInduces interferon production in mice
Organic SynthesisIntermediate for pharmaceuticalsKey role in developing antiviral and antimicrobial agents
Biological ResearchInvestigating biological activityPotential anti-inflammatory effects observed

Mechanism of Action

The mechanism by which 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.65 g/mol
  • Key Properties :
    • Density: 1.31 g/cm³ (predicted)
    • Boiling Point: 368.6°C (predicted)
    • pKa: ~8 (predicted)
  • The lower molecular weight and smaller atomic radius of chlorine versus bromine may also decrease lipophilicity .
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol
  • Molecular Formula : C₁₁H₉IN₂O
  • Molecular Weight : 312.11 g/mol
  • Key Properties :
    • Purity: ≥95%
  • Comparison :
    The para-iodo substitution introduces a heavier halogen, increasing molecular weight by ~91 g/mol compared to the bromo analog. Iodine’s polarizability could enhance intermolecular interactions, affecting crystallinity and melting behavior .
6-(4-Bromophenyl)-2-methylpyrimidin-4-ol
  • CAS : 1368872-64-3
  • Molecular Formula : C₁₁H₉BrN₂O

Analogs with Modified Pyrimidine Substituents

6-(Difluoromethyl)-2-methylpyrimidin-4(3H)-one
  • Molecular Formula : C₆H₅F₂N₂O
  • Key Properties :
    • Suppliers: 5+ (commercially available)
  • Comparison :
    The difluoromethyl group introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) compared to bromophenyl derivatives. Fluorine’s electronegativity enhances metabolic stability, a trait valuable in drug design .
4-Methyl-6-(methylthio)pyrimidin-2-ol
  • CAS : 16710-11-5
  • Molecular Formula : C₆H₈N₂OS
  • This analog may exhibit distinct reactivity in cross-coupling reactions .

Physicochemical and Spectral Comparisons

Property 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol (Predicted) 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol
Molecular Weight ~266.11 g/mol 220.65 g/mol 312.11 g/mol
Density ~1.45 g/cm³ 1.31 g/cm³ N/A
Boiling Point ~375–385°C 368.6°C N/A
pKa ~7.5–8.5 ~8 N/A
Halogen Impact Strong σ-electron withdrawal Moderate electronegativity High polarizability

Biological Activity

The compound 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative known for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The information presented is derived from diverse sources, including research articles, patents, and chemical databases.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈BrN₃O
  • Molecular Weight : 276.1 g/mol
  • Structural Features : The compound features a bromophenyl group and a hydroxyl group at the pyrimidine ring, which are critical for its biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

The mechanism of action for this compound primarily involves the inhibition of essential bacterial enzymes and interference with cellular processes. The presence of the bromine atom enhances the compound’s lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the bromophenyl and pyrimidine moieties can significantly influence biological activity. For instance:

  • Bromination : The introduction of bromine at specific positions has been correlated with increased antimicrobial potency.
  • Hydroxyl Group : The presence of a hydroxyl group at position 4 of the pyrimidine ring is crucial for enhancing solubility and bioactivity.

A comparative analysis with related compounds illustrates these trends:

Compound Activity
This compoundHigh antibacterial activity
6-(3-Bromophenyl)-2-methylpyrimidin-4-olModerate antibacterial activity
6-(2-Chlorophenyl)-2-methylpyrimidin-4-olLow antibacterial activity

This table demonstrates how structural changes can impact efficacy, underscoring the importance of SAR studies in drug development .

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several strains of bacteria and fungi, with MIC values comparable to established antibiotics .

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound in animal models. Results showed promising outcomes in reducing infection rates and improving survival rates in treated subjects compared to controls. These findings highlight its potential as a therapeutic agent in clinical settings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Bromophenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(2-Bromophenyl)-2-methylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.